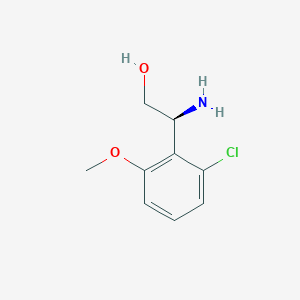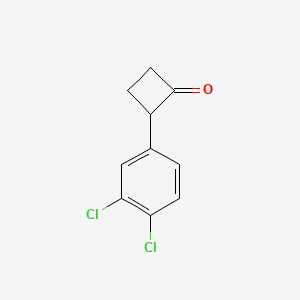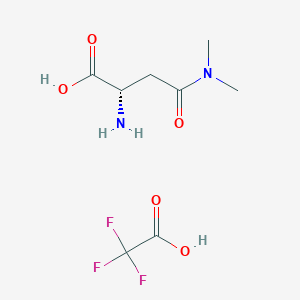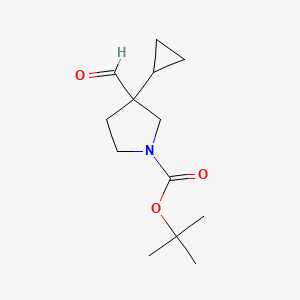
Tert-butyl3-cyclopropyl-3-formylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate is a compound of significant interest in synthetic organic chemistry. It is characterized by its molecular formula C13H21NO3 and a molecular weight of 239.3 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the tert-butyl ester and the cyclopropyl and formyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous purification techniques .
Analyse Chemischer Reaktionen
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can modulate various biological pathways, making this compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropyl 3-formylpyrrolidine-1-carboxylate: Lacks the tert-butyl ester, which can influence its solubility and stability.
Formylpyrrolidine-1-carboxylate: Lacks both the tert-butyl and cyclopropyl groups, making it less complex and potentially less versatile in chemical reactions. The unique combination of functional groups in tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate provides it with distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
OMMHEUNLEMTOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


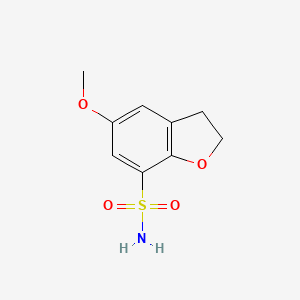
![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
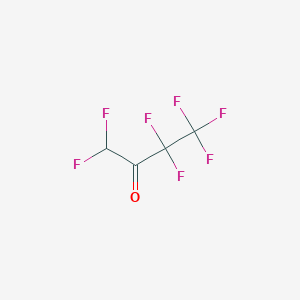
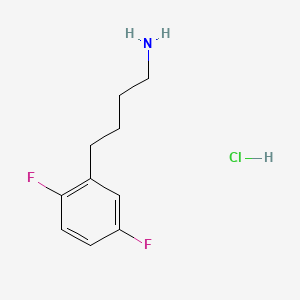
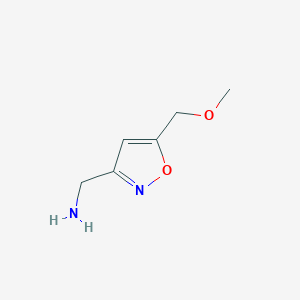
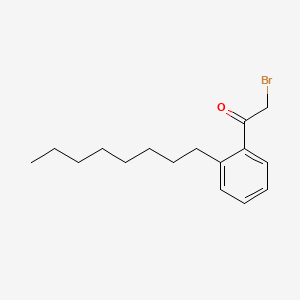
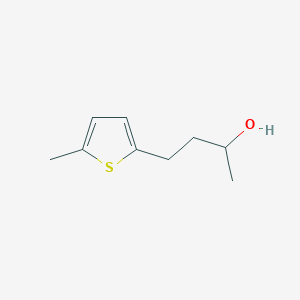
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
